molecular formula C21H18N2O5 B11126233 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid

4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid

Cat. No.: B11126233
M. Wt: 378.4 g/mol
InChI Key: GZGRYMWNPDNFCT-UHFFFAOYSA-N
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Description

4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid is an organic compound with a complex structure that includes a furan ring, a benzoic acid moiety, and a substituted amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furylcarbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Amide Bond Formation: The intermediate is then reacted with 4-methylphenylamine to form the amide bond.

    Coupling with Benzoic Acid: The final step involves coupling the amide intermediate with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-ethylphenyl)-2-oxoethyl]amino}benzoic acid
  • 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-fluorophenyl)-2-oxoethyl]amino}benzoic acid
  • 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-chlorophenyl)-2-oxoethyl]amino}benzoic acid

Uniqueness

The uniqueness of 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. The presence of the furan ring and the specific positioning of the methyl group on the phenyl ring can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoic acid

InChI

InChI=1S/C21H18N2O5/c1-13-4-6-14(7-5-13)18(24)19(23-20(25)17-3-2-12-28-17)22-16-10-8-15(9-11-16)21(26)27/h2-12,19,22H,1H3,(H,23,25)(H,26,27)

InChI Key

GZGRYMWNPDNFCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CO3

Origin of Product

United States

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